molecular formula C17H15ClN2O6S B300867 (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No. B300867
M. Wt: 410.8 g/mol
InChI Key: KZGIMZGSAGSNAW-NSIKDUERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, also known as Morinidazole, is a novel antibacterial and antiprotozoal drug. It is a derivative of 5-nitroimidazole and has been developed as a potential treatment for a variety of bacterial and parasitic infections.

Mechanism of Action

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione exerts its antibacterial and antiprotozoal effects by targeting the DNA of the microorganisms. It is activated by the nitroreductase enzymes present in the microorganisms and forms reactive intermediates that damage the DNA. This leads to the inhibition of DNA synthesis and ultimately the death of the microorganisms.
Biochemical and Physiological Effects:
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is well-tolerated in humans and has a good safety profile. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 10 hours. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is primarily excreted in the urine and feces.

Advantages and Limitations for Lab Experiments

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It is also effective against a wide range of microorganisms, making it a versatile tool for researchers. However, (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has some limitations as well. It is not effective against all microorganisms, and its mechanism of action may not be suitable for all research applications.

Future Directions

There are several future directions for the research and development of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione. One area of interest is the use of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione as a treatment for antibiotic-resistant infections. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been shown to be effective against some antibiotic-resistant bacteria, making it a promising candidate for further study. Another area of interest is the use of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in combination with other antibiotics or antiprotozoal drugs. This could potentially enhance the effectiveness of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione and reduce the development of resistance. Finally, there is a need for further studies on the safety and efficacy of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione in humans, particularly in the treatment of parasitic infections.

Synthesis Methods

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is synthesized by reacting 2-(morpholin-4-yl)-2-oxoethylamine with 5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds under mild conditions and yields the desired product in good yield.

Scientific Research Applications

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a range of Gram-negative and Gram-positive bacteria, including Helicobacter pylori, Escherichia coli, and Staphylococcus aureus. (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione has also been found to be effective against the protozoan parasites Trichomonas vaginalis and Giardia lamblia.

properties

Product Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H15ClN2O6S

Molecular Weight

410.8 g/mol

IUPAC Name

(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H15ClN2O6S/c18-11-7-13-12(25-9-26-13)5-10(11)6-14-16(22)20(17(23)27-14)8-15(21)19-1-3-24-4-2-19/h5-7H,1-4,8-9H2/b14-6-

InChI Key

KZGIMZGSAGSNAW-NSIKDUERSA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=O

Origin of Product

United States

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